Cas no 4794-41-6 (Ethanesulfonylisocyanate, 2-chloro-)

Ethanesulfonylisocyanate, 2-chloro-, is a reactive sulfonyl isocyanate derivative characterized by the presence of a chloro substituent at the 2-position of the ethane backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonylureas, and other sulfur-containing heterocycles. Its electrophilic isocyanate group enables efficient coupling with nucleophiles, while the chloro moiety offers additional reactivity for further functionalization. The compound is valued for its versatility in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research. Proper handling under inert conditions is recommended due to its moisture sensitivity and potential reactivity.
Ethanesulfonylisocyanate, 2-chloro- structure
4794-41-6 structure
Product Name:Ethanesulfonylisocyanate, 2-chloro-
CAS No:4794-41-6
MF:C3H4ClNO3S
MW:169.586758613586
CID:332470
PubChem ID:78523
Update Time:2025-10-29

Ethanesulfonylisocyanate, 2-chloro- Chemical and Physical Properties

Names and Identifiers

    • Ethanesulfonylisocyanate, 2-chloro-
    • 2-chloroethanesulphonyl isocyanate
    • 2-chloro-N-(oxomethylidene)ethanesulfonamide
    • 2-chloroethanesulfonyl isocyanate
    • beta-chlorethylsulphonyl isocyanate
    • SCHEMBL10780891
    • ETHANESULFONYL ISOCYANATE, 2-CHLORO-
    • NS00031743
    • Z4B6WK7RYW
    • .BETA.-CHLOROETHYLSULFONYLISOCYANATE
    • AKOS006384036
    • EN300-7610851
    • EINECS 225-350-3
    • 2-CHLOROETHANE-1-SULFONYL ISOCYANATE
    • UNII-Z4B6WK7RYW
    • GIWHJVQUZDWFDI-UHFFFAOYSA-N
    • 4794-41-6
    • DTXSID00197363
    • Inchi: 1S/C3H4ClNO3S/c4-1-2-9(7,8)5-3-6/h1-2H2
    • InChI Key: GIWHJVQUZDWFDI-UHFFFAOYSA-N
    • SMILES: ClCCS(N=C=O)(=O)=O

Computed Properties

  • Exact Mass: 168.96012
  • Monoisotopic Mass: 168.9600419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 72Ų

Experimental Properties

  • PSA: 63.57

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Additional information on Ethanesulfonylisocyanate, 2-chloro-

Ethanesulfonylisocyanate, 2-chloro- (CAS No. 4794-41-6): A Comprehensive Overview in Modern Chemical Research

Ethanesulfonylisocyanate, 2-chloro- (CAS No. 4794-41-6) is a highly versatile and significant compound in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in the development of novel agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both the sulfonyl and isocyanate functional groups makes it a valuable intermediate in various synthetic pathways, enabling the construction of complex molecular architectures.

The Ethanesulfonylisocyanate, 2-chloro- derivative is particularly notable for its role in the synthesis of sulfonamides and other heterocyclic compounds. These derivatives are widely recognized for their biological activity and have been extensively studied for their potential therapeutic effects. Recent advancements in synthetic methodologies have further highlighted the importance of this compound as a building block in medicinal chemistry. The 2-chloro substituent enhances its reactivity, making it an ideal candidate for further functionalization and derivatization.

In the context of modern chemical research, Ethanesulfonylisocyanate, 2-chloro- (CAS No. 4794-41-6) has been integrated into various innovative synthetic strategies. For instance, it has been utilized in the preparation of novel sulfonamides that exhibit potent antimicrobial and anti-inflammatory properties. These findings underscore the compound's significance in drug discovery and development. The ability to modify its structure allows researchers to fine-tune its biological activity, making it a cornerstone in the design of next-generation therapeutics.

One of the most compelling aspects of Ethanesulfonylisocyanate, 2-chloro-, is its role in catalytic processes. Its reactivity with nucleophiles and electrophiles enables the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules. This property has been leveraged in cross-coupling reactions, where it serves as an effective coupling agent. Such reactions are fundamental in synthesizing biologically active compounds and have found extensive applications in both academic and industrial settings.

Recent studies have also explored the use of Ethanesulfonylisocyanate, 2-chloro- in polymer chemistry. Its incorporation into polymer backbones has led to the development of novel materials with enhanced mechanical strength and thermal stability. These polymers are being investigated for their potential use in advanced coatings, adhesives, and even electronic materials. The versatility of this compound underscores its importance not only in life sciences but also in materials science.

The synthetic utility of Ethanesulfonylisocyanate, 2-chloro-, particularly in constructing complex molecular frameworks, cannot be overstated. Its ability to undergo multiple reactions while retaining its core structure makes it an invaluable tool for synthetic chemists. This has led to a surge in interest from both academic researchers and industry professionals who are seeking innovative solutions for their synthetic challenges.

In conclusion, Ethanesulfonylisocyanate, 2-chloro- (CAS No. 4794-41-6) represents a critical compound with far-reaching implications across multiple scientific disciplines. Its unique chemical properties and broad range of applications make it indispensable in modern chemical research. As our understanding of its reactivity and potential continues to evolve, so too will its role in advancing scientific knowledge and technological innovation.

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